6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are noted for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The specific structure of 6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
This compound can be synthesized through various chemical reactions involving substituted pyrazole and pyrimidine derivatives. The literature provides several synthetic pathways that yield this compound along with its derivatives, showcasing its versatility in drug development.
6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one is classified as:
The synthesis of 6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one typically involves:
A common synthetic route includes:
6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions:
For example:
The mechanism of action for compounds like 6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one typically involves:
Studies have shown that derivatives of this compound can exhibit IC50 values in the micromolar range against COX enzymes, indicating significant potential for anti-inflammatory applications.
6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one has potential applications in:
The ongoing research into its derivatives continues to reveal promising therapeutic potentials across various fields in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidine derivatives represent a privileged scaffold in medicinal chemistry due to their structural resemblance to purine nucleobases. This core structure serves as a bioisostere of the adenine ring in adenosine triphosphate (ATP), enabling competitive binding at the kinase active sites critical for signal transduction in cancer cells [3] [7]. The scaffold demonstrates remarkable versatility, exhibiting potent inhibitory activities against diverse oncological targets including:
Table 1: Key Kinase Targets of Pyrazolo[3,4-d]pyrimidine Derivatives in Oncology
Kinase Target | Biological Role in Cancer | Representative Derivative | Inhibitory Potency (IC₅₀ Range) |
---|---|---|---|
EGFR | Cell proliferation/survival | Compound 12b [9] | 0.016 µM (EGFRWT) |
VEGFR | Angiogenesis | Review compounds [3] | Low µM-nM range |
CDKs | Cell cycle regulation | Compound VIIa [4] | 0.326–4.31 µM (57 cell lines) |
BTK | B-cell signaling | Ibrutinib [7] | FDA-approved drug |
The scaffold's synthetic flexibility facilitates extensive structural modifications at N1, C3, C4, and C6 positions, allowing fine-tuning of potency, selectivity, and pharmacokinetic properties. This adaptability underpins its status as a "privileged scaffold" in targeted cancer therapy development [3] [7].
The strategic incorporation of aryl substituents at the N1 position of pyrazolo[3,4-d]pyrimidines emerged as a pivotal advancement in the scaffold's development. Early derivatives focused on simple phenyl groups, but the introduction of electron-withdrawing substituents—particularly the para-nitrophenyl moiety—marked a significant evolution aimed at enhancing target binding and cellular potency [4].
6-Methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one (CAS: 104912-51-8) exemplifies this design strategy. Documented synthetic routes typically involve:
Antitumor profiling by the National Cancer Institute (NCI) demonstrated the significance of the 4-nitrophenyl group. Derivatives bearing this moiety exhibited exceptional broad-spectrum activity across the NCI-60 cancer cell line panel. Notably, hydrazone-functionalized analogs like VIIa showed IC₅₀ values spanning 0.326–4.31 µM against 57 cell lines, confirming the therapeutic potential conferred by this substitution pattern [4].
Table 2: Historical Development Milestones of Nitrophenyl-Substituted Pyrazolopyrimidines
Time Period | Development Focus | Key Advancements | Biological Significance |
---|---|---|---|
Pre-2000 | Core scaffold exploration | Synthesis of unsubstituted and alkyl/aryl derivatives [4] | Identification of kinase inhibition potential |
2000–2010 | Nitrophenyl introduction | CAS 104912-51-8 synthesis; NCI screening of analogs [2] [4] | Broad-spectrum antitumor activity (e.g., Compound VIIa) [4] |
2010–Present | Targeted inhibitor design | EGFR/VEGFR-focused derivatives (e.g., Compound 12b) [3] [9] | Nanomolar EGFR inhibition; activity against resistant mutants |
The molecular architecture of 6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one reflects deliberate optimization of electronic and steric properties:
Synthetic Versatility: The para-nitro group enables further chemical elaboration (e.g., reduction to aniline for additional hydrogen bonding) [6].
6-Methyl Group:
Computational analyses (e.g., molecular docking) consistently demonstrate that these substitutions enhance complementarity with EGFR's ATP-binding cleft. The methyl group occupies a sterically permissive subpocket, while the nitrophenyl moiety forms critical van der Waals contacts with hydrophobic residues like Leu718 and Val702 [9]. Microwave-assisted synthesis further optimizes routes to such derivatives, improving yields and regioselectivity under solvent-free conditions [8].
Table 3: Molecular Contributions of Substituents in 6-Methyl-1-(4-nitrophenyl) Derivative
Substituent | Role in Target Binding | Physicochemical Influence | Synthetic Advantages |
---|---|---|---|
4-Nitrophenyl (N1) | - Occupies hydrophobic region I- Enhances H-bond acceptance- Enables π-stacking | - Increases log P (hydrophobicity)- Reduces pKa of adjacent N atoms | - Para-nitro allows reduction to aniline for diversification- Facile SNAr if activated [6] |
6-Methyl | - Modulates ribose pocket occupancy- Reduces conformational flexibility | - Modest steric bulk (molar vol. ~33ų)- Blocks metabolic oxidation | - Simplifies synthesis vs. larger alkyls- Commercial precursor availability |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9